molecular formula C14H20ClNO4 B2963110 2-(4-chlorophenoxy)-N-(2,3-dimethoxy-2-methylpropyl)acetamide CAS No. 2034485-51-1

2-(4-chlorophenoxy)-N-(2,3-dimethoxy-2-methylpropyl)acetamide

Cat. No.: B2963110
CAS No.: 2034485-51-1
M. Wt: 301.77
InChI Key: MYENTYBTVQBAPR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2,3-dimethoxy-2-methylpropyl)acetamide is a synthetic acetamide derivative intended for non-human research applications exclusively. This compound features a chlorophenoxy moiety, a structural motif present in various molecules with documented biological activity. For instance, structurally related chlorophenoxy acetamides have been identified in screening campaigns as inhibitors of osteoclastogenesis, suggesting potential value for research into bone resorption diseases . Other compounds sharing the phenoxyacetamide backbone are frequently investigated in agrochemical research for herbicidal activity . Researchers can utilize this chemical as a building block or reference standard in discovery projects within medicinal chemistry and agrochemistry. Its mechanism of action is likely highly specific and dependent on the particular biological system under investigation. All in vitro and in vivo studies must be conducted by qualified professionals in appropriate laboratory settings. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2,3-dimethoxy-2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-6-4-11(15)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYENTYBTVQBAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)COC1=CC=C(C=C1)Cl)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-(2,3-dimethoxy-2-methylpropyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of bone metabolism and osteoclastogenesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on bone resorption, and potential therapeutic applications.

  • Common Name : this compound
  • CAS Number : 2034485-51-1
  • Molecular Weight : 301.76 g/mol

Recent studies have highlighted the compound's role in inhibiting osteoclastogenesis, which is crucial for maintaining bone health. Osteoclasts are specialized cells responsible for bone resorption; their overactivity can lead to conditions such as osteoporosis. The compound appears to modulate several signaling pathways involved in osteoclast differentiation and activity.

Key Findings:

  • Inhibition of Osteoclast Formation : The compound significantly reduces the formation of mature osteoclasts by altering the expression of osteoclast-specific marker genes.
  • Impact on Bone Resorption : In vitro studies show that it suppresses the F-actin belt formation in osteoclasts, leading to decreased bone resorption activity.
  • In Vivo Efficacy : In animal models, the compound has been shown to prevent ovariectomy-induced bone loss, suggesting its potential as a therapeutic agent for osteolytic disorders .

Study 1: In Vitro Analysis of Osteoclastogenesis

A study published in the Journal of Cellular and Molecular Medicine investigated the effects of this compound on osteoclastogenesis. The researchers found that treatment with this compound led to:

  • A significant decrease in the number of mature osteoclasts.
  • Altered expression levels of genes associated with osteoclast differentiation (e.g., RANKL and TRAP) .

Study 2: In Vivo Effects on Bone Density

Another pivotal study involved administering the compound to ovariectomized rats, a common model for postmenopausal osteoporosis. The results indicated:

  • A marked increase in bone mineral density compared to control groups.
  • Histological analysis revealed reduced osteoclast activity and preserved trabecular architecture .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Osteoclast FormationInhibition of mature osteoclasts
Bone ResorptionDecreased F-actin belt formation
Bone Density (In Vivo)Increased BMD in ovariectomized rats

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Acetamides

Pharmacological Activity

Anti-Cancer Activity

Phenoxy acetamide derivatives, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38), exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines via the MTT assay . However, the absence of sulfonyl or quinazoline moieties in the target compound suggests divergent mechanisms of action .

Receptor Agonism

Pyridazin-3(2H)-one acetamides, such as N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide, act as FPR2 agonists, inducing calcium mobilization in neutrophils . The target compound’s 4-chlorophenoxy group may reduce receptor specificity compared to bromophenyl analogs, as halogen size (Cl vs. Br) impacts ligand-receptor binding affinity. Additionally, the dimethoxypropyl chain in the target compound could hinder membrane permeability relative to smaller methoxybenzyl groups .

Structural and Conformational Analysis

Crystal structures of dichlorophenyl acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) reveal planar amide groups and variable dihedral angles (44.5°–77.5°) between aromatic rings, influencing hydrogen bonding and dimer formation . The target compound’s 4-chlorophenoxy group may adopt similar conformations, but its methoxypropyl chain could introduce steric hindrance, reducing crystallinity compared to simpler analogs .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Melting Point (°C) References
Target Compound Not Provided Not Provided 4-Chlorophenoxy, 2,3-dimethoxypropyl Unknown (Inferred cytotoxic) N/A N/A
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide C21H22N4O4S 434.49 Methoxyphenyl, sulfonylquinazoline Anti-cancer (IC50 < 10 µM) N/A
Alachlor C14H20ClNO2 269.77 Chloro, methoxymethyl, diethylphenyl Herbicidal 39–42
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide C19H17Cl2N3O2 410.26 Dichlorophenyl, pyrazolyl Structural ligand 200–202

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